![molecular formula C12H15F3N2 B1309515 N-[3-(trifluoromethyl)phenyl]piperidin-4-amine CAS No. 782446-06-4](/img/structure/B1309515.png)

N-[3-(trifluoromethyl)phenyl]piperidin-4-amine

Overview

Description

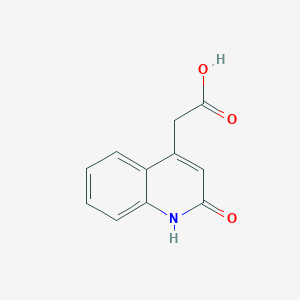

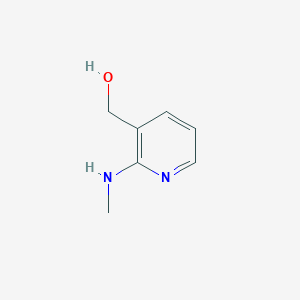

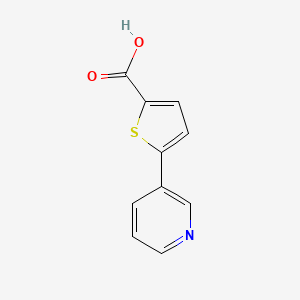

“N-[3-(trifluoromethyl)phenyl]piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H15F3N2 and a molecular weight of 244.26 .

Molecular Structure Analysis

The molecular structure of “N-[3-(trifluoromethyl)phenyl]piperidin-4-amine” is defined by its molecular formula, C12H15F3N2 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms.Scientific Research Applications

Proteomics Research

N-[3-(trifluoromethyl)phenyl]piperidin-4-amine: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to modify proteins or peptides to study their structure-function relationships, interactions, and dynamics.

Antibacterial Agents

Research has shown that derivatives of N-[3-(trifluoromethyl)phenyl]piperidin-4-amine exhibit potent antibacterial activity . These compounds are effective against antibiotic-resistant Gram-positive bacteria and can prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. They also show promise in eradicating preformed biofilms, potentially offering a new avenue for treating bacterial infections.

Antimicrobial Development

The compound’s derivatives have been explored for their antimicrobial properties. They have been found to inhibit the growth of antibiotic-resistant bacteria and are more effective than traditional antibiotics like vancomycin in certain cases . This opens up possibilities for developing new antimicrobial agents that could be critical in the fight against drug-resistant pathogens.

Biofilm Prevention

In medical devices and hospital settings, biofilms are a significant concern as they can lead to persistent infectionsN-[3-(trifluoromethyl)phenyl]piperidin-4-amine derivatives have shown efficacy in preventing biofilm formation, which is vital for reducing healthcare-associated infections .

Protein Kinase Inhibition

This compound has been identified as a promising scaffold for the development of novel protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which is a common way of regulating protein function in cells. Inhibitors can be used to treat diseases where kinases are known to be dysfunctional.

Neurotransmitter Antagonism

Compounds containing the trifluoromethyl group, like N-[3-(trifluoromethyl)phenyl]piperidin-4-amine , have been studied for their potential as neurotransmitter antagonists . They could be used to develop treatments for conditions associated with neurotransmitter imbalances, such as migraines or certain psychiatric disorders.

Future Directions

The future directions of “N-[3-(trifluoromethyl)phenyl]piperidin-4-amine” and similar compounds are likely to be influenced by ongoing research into the properties and applications of trifluoromethylated compounds. These compounds have found use in various industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16-17H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGLUJKTMXSDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406495 | |

| Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782446-06-4 | |

| Record name | N-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)

![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)